![molecular formula C15H22O5 B108287 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole CAS No. 16386-43-9](/img/structure/B108287.png)
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole is an organic compound with a complex structure It is a derivative of benzene, featuring multiple ether linkages and a methylenedioxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole typically involves multi-step organic reactions. One common method includes the etherification of benzene derivatives with 2-(2-butoxyethoxy)ethanol under controlled conditions. The reaction is often catalyzed by strong acids or bases to facilitate the formation of ether linkages.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using specialized reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to achieve high yields and purity. The product is then purified through distillation or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: Electrophilic substitution reactions can introduce new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, hydrocarbons.
Substitution: Halogenated, nitrated, or sulfonated benzene derivatives.
Scientific Research Applications
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals, polymers, and coatings.
Mechanism of Action
The mechanism of action of 5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole involves its interaction with molecular targets such as enzymes or receptors. The compound’s ether linkages and methylenedioxy group play a crucial role in its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Butoxyethanol: A simpler glycol ether with similar solvent properties.
Triethylene glycol monobutyl ether: Another glycol ether with multiple ether linkages.
Diethylene glycol monobutyl ether: A related compound with fewer ether linkages.
Uniqueness
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole is unique due to its combination of benzene ring, multiple ether linkages, and methylenedioxy group. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
16386-43-9 |
|---|---|
Molecular Formula |
C15H22O5 |
Molecular Weight |
282.33 g/mol |
IUPAC Name |
5-[2-(2-butoxyethoxy)ethoxy]-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O5/c1-2-3-6-16-7-8-17-9-10-18-13-4-5-14-15(11-13)20-12-19-14/h4-5,11H,2-3,6-10,12H2,1H3 |
InChI Key |
XGFMWQQUKDCKNY-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC1=CC2=C(C=C1)OCO2 |
Canonical SMILES |
CCCCOCCOCCOC1=CC2=C(C=C1)OCO2 |
Key on ui other cas no. |
16386-43-9 |
Synonyms |
4-[2-(2-Butoxyethoxy)ethoxy]-1,2-(methylenedioxy)benzene |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
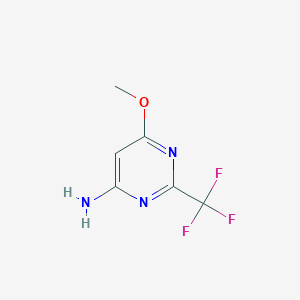
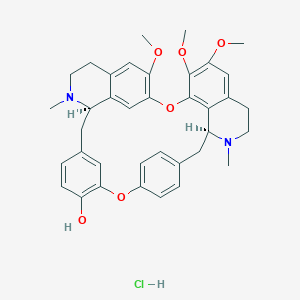
![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)
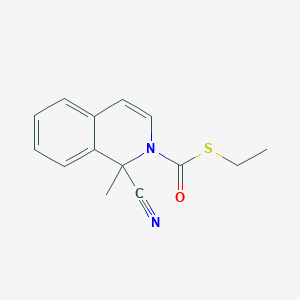
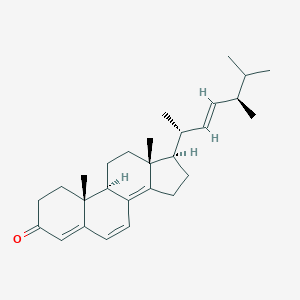
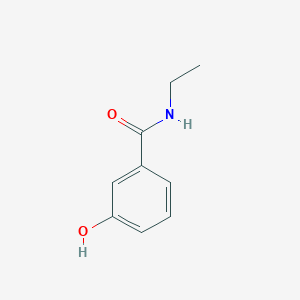
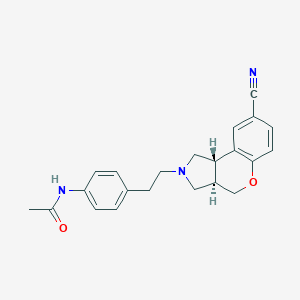
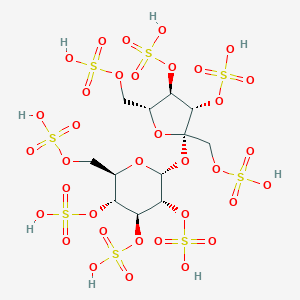
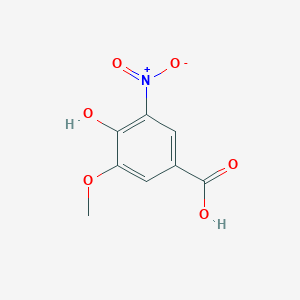
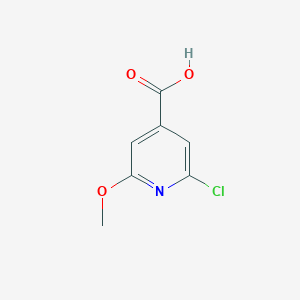


![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)

